Ethyl 2-[methyl(prolyl)amino]benzoate
Description
Ethyl 2-[methyl(prolyl)amino]benzoate is a benzoate ester derivative featuring a methyl-proline (prolyl) substituent at the 2-position of the aromatic ring. This compound belongs to a broader class of ethyl 2-aminobenzoate derivatives, where the amino group is functionalized with diverse substituents to modulate chemical, physical, and biological properties . Structural characterization of such compounds often employs crystallographic tools like SHELX and ORTEP for precise conformation analysis .
Properties
CAS No. |
61352-49-6 |
|---|---|
Molecular Formula |
C15H20N2O3 |
Molecular Weight |
276.33 g/mol |
IUPAC Name |
ethyl 2-[methyl(pyrrolidine-2-carbonyl)amino]benzoate |
InChI |
InChI=1S/C15H20N2O3/c1-3-20-15(19)11-7-4-5-9-13(11)17(2)14(18)12-8-6-10-16-12/h4-5,7,9,12,16H,3,6,8,10H2,1-2H3 |
InChI Key |
ZAUXJGMUPSFMLD-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)C1=CC=CC=C1N(C)C(=O)C2CCCN2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Substituent Diversity and Structural Features
Ethyl 2-[methyl(prolyl)amino]benzoate is distinguished by its methyl-proline substituent, which contrasts with other analogs featuring heterocyclic, aromatic, or electron-withdrawing groups. Key comparisons include:
Table 1: Structural and Functional Comparison of Ethyl 2-Substituted Benzoates
Physicochemical Properties
- Solubility : The prolyl group enhances water solubility compared to purely aromatic substituents (e.g., phenyl or pyridinyl groups in ) but reduces lipophilicity relative to bulky imidazole-based pesticides () .
- Stability : The cyclic proline moiety may improve metabolic stability compared to linear substituents, as seen in hydrazine derivatives (), which are prone to hydrolysis .
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